Cas no 279227-02-0 (1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid)

1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid is a benzoimidazole derivative featuring a carboxylic acid functional group at the 5-position and a 2-hydroxyethyl substituent on the nitrogen at the 1-position. This compound is of interest in medicinal chemistry and organic synthesis due to its versatile reactivity, particularly as a building block for heterocyclic frameworks. The presence of both hydroxyethyl and carboxylic acid groups enhances its solubility in polar solvents, facilitating further derivatization. Its structural features make it suitable for applications in pharmaceutical intermediates, coordination chemistry, and material science. The compound's stability and functional group compatibility contribute to its utility in multi-step synthetic routes.
1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid structure
279227-02-0 structure
Product name:1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid
CAS No:279227-02-0
MF:C11H12N2O3
MW:220.224582672119
MDL:MFCD00454401
CID:291272
PubChem ID:740249

1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-5-carboxylicacid, 1-(2-hydroxyethyl)-2-methyl-
    • 1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID
    • 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid
    • SR-01000469934
    • 1-(2-hydroxyethyl)-2-methylbenzimidazole-5-carboxylic acid
    • Oprea1_373036
    • EN300-196400
    • 1-(2-hydroxyethyl)-2-methyl-1h-benzo[d]imidazole-5-carboxylic acid
    • DTXSID10353413
    • CS-0450447
    • SR-01000469934-1
    • 1-(2-hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid, AldrichCPR
    • 1-(2-hydroxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid
    • SCHEMBL1063039
    • 279227-02-0
    • Z991546588
    • Oprea1_279625
    • 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
    • AKOS000507781
    • STK396329
    • G43153
    • 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid
    • MDL: MFCD00454401
    • Inchi: InChI=1S/C11H12N2O3/c1-7-12-9-6-8(11(15)16)2-3-10(9)13(7)4-5-14/h2-3,6,14H,4-5H2,1H3,(H,15,16)
    • InChI Key: PLZYWTUVQMJZHL-UHFFFAOYSA-N
    • SMILES: CC1=NC2=C(C=CC(=C2)C(=O)O)N1CCO

Computed Properties

  • Exact Mass: 219.07703
  • Monoisotopic Mass: 219.076967
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.2
  • XLogP3: 0.6

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 513.7±30.0 °C at 760 mmHg
  • Flash Point: 264.5±24.6 °C
  • PSA: 78.18
  • LogP: 1.03520
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid Security Information

1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-196400-0.25g
1-(2-hydroxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid
279227-02-0 95.0%
0.25g
$186.0 2025-02-20
Enamine
EN300-196400-10.0g
1-(2-hydroxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid
279227-02-0 95.0%
10.0g
$1616.0 2025-02-20
Aaron
AR00BEAL-100mg
1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID
279227-02-0 95%
100mg
$204.00 2025-03-20
Aaron
AR00BEAL-500mg
1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID
279227-02-0 95%
500mg
$428.00 2025-01-23
Aaron
AR00BEAL-2.5g
1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID
279227-02-0 95%
2.5g
$1037.00 2025-01-23
1PlusChem
1P00BE29-250mg
1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID
279227-02-0 95%
250mg
$242.00 2025-02-25
1PlusChem
1P00BE29-1g
1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID
279227-02-0 95%
1g
$453.00 2025-02-25
Enamine
EN300-196400-5g
1-(2-hydroxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid
279227-02-0 95%
5g
$1090.0 2023-09-17
1PlusChem
1P00BE29-10g
1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID
279227-02-0 95%
10g
$2060.00 2024-05-07
A2B Chem LLC
AF30641-500mg
1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID
279227-02-0 95%
500mg
$344.00 2024-04-20

Additional information on 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid

Introduction to 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid (CAS No. 279227-02-0)

1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 279227-02-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This benzoimidazole derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound’s molecular structure, featuring a benzoimidazole core with substituents such as a 2-hydroxyethyl group and a methyl group at the 2-position, contributes to its distinct chemical behavior and reactivity. These features make it a valuable candidate for further exploration in synthetic chemistry and pharmacological research.

The benzoimidazole scaffold is a well-documented motif in medicinal chemistry, known for its role in various bioactive molecules. Its aromatic system provides stability, while the imidazole nitrogen can engage in hydrogen bonding, making it a versatile platform for designing molecules with specific interactions with biological targets. In particular, the 2-hydroxyethyl side chain introduces hydrophilicity, enhancing solubility and bioavailability, which are critical factors in drug design. The presence of the methyl group at the 2-position further modulates electronic properties and steric hindrance, influencing the compound’s overall pharmacokinetic profile.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid with potential biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory pathways. The hydroxyl group of the 2-hydroxyethyl moiety could serve as a hydrogen bond acceptor, facilitating binding to specific amino acid residues in protein targets. Additionally, the benzoimidazole ring’s ability to form stable complexes with nucleic acids has opened avenues for exploring its applications in antiviral and anticancer therapies.

In vitro studies have begun to unravel the mechanistic aspects of 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid. Initial research indicates that it may interfere with key signaling cascades by modulating the activity of enzymes such as kinases and phosphodiesterases. The compound’s ability to cross cell membranes due to its amphiphilic nature suggests potential applications in drug delivery systems. Researchers are exploring its use in targeted therapy, where it could be incorporated into nanoparticles or liposomes to enhance delivery to specific tissues or cells.

The pharmaceutical industry has shown interest in benzoimidazole derivatives due to their broad spectrum of biological activities. 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid represents an emerging candidate that could fill gaps in existing therapeutic strategies. Its structural features allow for modifications that could optimize pharmacological properties such as potency, selectivity, and metabolic stability. Collaborative efforts between academic institutions and pharmaceutical companies are underway to synthesize analogs of this compound and evaluate their efficacy in preclinical models.

From a synthetic chemistry perspective, 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid serves as a versatile building block for more complex molecules. The benzoimidazole core can be functionalized at multiple positions, enabling the creation of libraries of derivatives with tailored properties. Advances in green chemistry principles have also encouraged researchers to develop sustainable synthetic routes for this compound, minimizing waste and hazardous byproducts. Such environmentally conscious approaches align with global efforts to promote sustainable pharmaceutical manufacturing.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been instrumental in predicting how 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid interacts with biological targets at the atomic level. These simulations help identify key binding pockets and optimize lead compounds before experimental validation. Furthermore, machine learning algorithms are being employed to analyze large datasets containing structural and biological information, accelerating the process of identifying promising candidates for further investigation.

Future directions for research on 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid include exploring its potential as an intermediate in the synthesis of novel therapeutics. Its unique structural features make it an attractive candidate for developing drugs targeting neurological disorders, infectious diseases, and metabolic conditions. As our understanding of disease mechanisms evolves, so does the need for innovative molecular tools like this compound to address unmet medical needs.

In conclusion,1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid (CAS No. 279227-02-0) is a promising compound with significant potential in pharmaceutical research and development. Its structural characteristics, combined with emerging findings from computational studies and preclinical investigations, position it as a valuable asset for designing next-generation therapeutics. Continued exploration into its biological activities and synthetic applications will further enhance our understanding of its utility in medicine.

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